molecular formula C16H19F2N5 B10891743 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10891743
M. Wt: 319.35 g/mol
InChI Key: WXRXFTROOFZUGW-UHFFFAOYSA-N
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Description

4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a difluoromethyl group, a dimethylpyrazolyl group, and an isopropyl group attached to a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE is unique due to its specific combination of functional groups and its pyrazolopyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H19F2N5

Molecular Weight

319.35 g/mol

IUPAC Name

4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C16H19F2N5/c1-8(2)23-16-14(10(4)21-23)11(15(17)18)6-13(19-16)12-7-22(5)20-9(12)3/h6-8,15H,1-5H3

InChI Key

WXRXFTROOFZUGW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NC3=C(C(=NN3C(C)C)C)C(=C2)C(F)F)C

Origin of Product

United States

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